N-tert-butyl-3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
Description
N-tert-butyl-3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a benzamide core substituted with a tert-butyl group, a chlorine atom, and a methyl group, along with a 1,3,4-oxadiazole ring. Such structural diversity makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Properties
IUPAC Name |
N-tert-butyl-3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-10-12(7-6-8-13(10)17)15(21)20(16(3,4)5)9-14-19-18-11(2)22-14/h6-8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDYCJZTAGJTPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)N(CC2=NN=C(O2)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide typically involves multiple steps:
-
Formation of the Benzamide Core: : The initial step involves the acylation of 3-chloro-2-methylbenzoic acid with tert-butylamine, using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Introduction of the Oxadiazole Ring: : The 1,3,4-oxadiazole ring is synthesized separately through the cyclization of a hydrazide intermediate. This intermediate is prepared by reacting an appropriate carboxylic acid with hydrazine hydrate, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3).
-
Final Coupling: : The oxadiazole ring is then coupled to the benzamide core via a nucleophilic substitution reaction, often facilitated by a base such as triethylamine (TEA) in an aprotic solvent like dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as automated purification systems to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
-
Reduction: : Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups such as methoxy or thiol groups.
Scientific Research Applications
Chemistry
In chemistry, N-tert-butyl-3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties
Industry
Industrially, this compound can be used in the development of specialty chemicals, including agrochemicals and polymers. Its structural features may impart unique properties to these materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-tert-butyl-3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide exerts its effects is largely dependent on its interaction with biological targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-3-chloro-2-methylbenzamide: Lacks the oxadiazole ring, making it less versatile in terms of chemical reactivity and biological activity.
N-tert-butyl-3-chloro-2-methyl-N-(methyl)benzamide: Similar structure but without the oxadiazole ring, leading to different pharmacological properties.
3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide: Lacks the tert-butyl group, which may affect its stability and reactivity.
Uniqueness
N-tert-butyl-3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide stands out due to the presence of both the tert-butyl group and the oxadiazole ring. This combination enhances its chemical versatility and potential biological activity, making it a unique and valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
